molecular formula C26H30O4 B15170393 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione) CAS No. 918308-03-9

1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)

Cat. No.: B15170393
CAS No.: 918308-03-9
M. Wt: 406.5 g/mol
InChI Key: ILDAKQFTKQTJEI-UHFFFAOYSA-N
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Description

The compound 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione) features a central biphenyl scaffold substituted at the 2,2'-positions with two 4,4-dimethylpentane-1,3-dione moieties.

Properties

CAS No.

918308-03-9

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-[2-[2-(4,4-dimethyl-3-oxopentanoyl)phenyl]phenyl]-4,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C26H30O4/c1-25(2,3)23(29)15-21(27)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(28)16-24(30)26(4,5)6/h7-14H,15-16H2,1-6H3

InChI Key

ILDAKQFTKQTJEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)CC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) typically involves the reaction of a biphenyl derivative with diketone precursors under controlled conditions. One common method includes the use of lanthanide complexes, where the biphenyl core is functionalized with diketone groups through a series of coordination reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the diketone groups.

    Substitution: Substitution reactions can occur at the biphenyl core or the diketone groups, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the diketone groups.

Scientific Research Applications

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to their photophysical and electronic properties. The exact pathways and targets depend on the specific metal ions and the context of their use.

Comparison with Similar Compounds

Core Biphenyl Modifications

  • Target Compound : Biphenyl substituted at 2,2'-positions with 4,4-dimethylpentane-1,3-dione groups.
  • 4,4'-Diacetylbiphenyl (CAS 787-69-9) : Substituted at 4,4'-positions with acetyl groups (CH₃CO-) .
    • Key Difference : Acetyl groups are smaller and less sterically hindered compared to the dimethylpentane-dione substituents.
  • Zingerone Dimer (Compound 4 in ): Biphenyl substituted with butan-2-one groups at 3,3'-positions, featuring methoxy and hydroxy substituents . Key Difference: Polar hydroxy/methoxy groups enhance solubility and antioxidant activity compared to nonpolar diketones.
  • Pigment Yellow 12 (CAS 6358-85-6) : Features azo and amide groups on a biphenyl core, used as a colorant .
    • Key Difference : Azo linkages confer chromophoric properties, unlike the electronically neutral diketones.

Substituent Effects on Molecular Properties

Compound Substituents Position Molecular Weight (g/mol) Key Properties
Target Compound 4,4-dimethylpentane-1,3-dione 2,2' ~412.5* High steric hindrance, potential for chelation
4,4'-Diacetylbiphenyl Acetyl 4,4' 266.3 Lower steric bulk, higher volatility
Zingerone Dimer Butanone, methoxy, hydroxy 3,3' ~352.4* Antioxidant activity, polar functional groups
BCzVBi (OLED material) Carbazole-vinylene 4,4' ~534.6 Blue fluorescence, electroluminescent

Physicochemical and Functional Comparisons

Solubility and Stability

  • The target compound ’s bulky 4,4-dimethylpentane-dione groups likely reduce solubility in polar solvents compared to acetyl-substituted analogs like 4,4'-Diacetylbiphenyl .
  • Zingerone Dimer ’s hydroxy and methoxy groups enhance water solubility, enabling antioxidant efficacy in biological systems .

Electronic and Optical Properties

  • BCzVBi (4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl) demonstrates strong blue fluorescence due to extended π-conjugation from carbazole-vinylene substituents, making it suitable for OLEDs .

OLEDs and Optoelectronics

  • BCzVBi and CBP (4,4'-N,N'-dicarbazole-biphenyl) are critical in OLEDs for hole transport and emissive layers . The target compound’s diketones might stabilize excited states or metal complexes, though its optoelectronic utility remains unexplored.

Coordination Chemistry

  • Diketones are classic ligands for transition metals (e.g., acetylacetonate complexes). The target compound ’s branched structure could form unique chelates with enhanced steric protection, akin to Ir(ppy)₃ () in phosphorescent OLEDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione), and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Reformatsky-type reactions using carbocyclic reagents and bis(arylmethylidene)benzidines. Yields (54–84%) depend on solvent polarity, reaction time, and catalyst choice. For example, using zinc in tetrahydrofuran (THF) under inert conditions improves spirocyclic product formation . Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity.

Q. How should researchers address discrepancies in analytical data (e.g., NMR, HPLC) for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • NMR : Compare experimental 1H^1H and 13C^{13}C spectra with computed values (e.g., PubChem data) to confirm backbone integrity .
  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve degradation products .
  • Elemental Analysis : Ensure deviations in C/H/N ratios are <0.4% to confirm purity .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture, as diketone groups may hydrolyze. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in forming spirocyclic derivatives?

  • Methodological Answer : The diketone moieties act as electrophilic centers, facilitating nucleophilic attack by Reformatsky reagents. Density Functional Theory (DFT) studies suggest that steric hindrance from the biphenyl backbone influences regioselectivity in spiro-ring formation (e.g., [3.4] vs. [3.5] rings) . Kinetic studies using in situ IR spectroscopy can track intermediate formation.

Q. How does structural modification of the biphenyl backbone affect biological activity (e.g., antinociceptive or antimicrobial effects)?

  • Methodological Answer : Substituents on the biphenyl ring modulate lipophilicity and target binding. For example:

  • Antinociceptive Activity : Derivatives with electron-withdrawing groups (e.g., Br at 6,6' positions) show enhanced µ-opioid receptor affinity in tail-flick assays (ED50_{50} < 10 mg/kg) .
  • Antimicrobial Activity : Methyl groups at 4,4' positions increase membrane permeability in Gram-positive bacteria (MIC 8–16 µg/mL) .
  • Assay Protocol : Use α-glucosidase inhibition assays (IC50_{50} determination) to evaluate metabolic interactions .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS):

  • Docking : Use the compound’s crystal structure (CCDC entry) to predict binding modes in enzyme active sites (e.g., COX-2).
  • MD : Simulate ligand-protein stability over 100 ns with AMBER force fields to assess hydrogen bonding and hydrophobic interactions .
  • QSAR : Develop models using descriptors like logP and polar surface area to predict ADMET properties .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported pharmacological activities across studies?

  • Methodological Answer : Standardize assay conditions:

  • Cell Lines : Use authenticated lines (e.g., HEK293 for receptor studies) to minimize variability .
  • Dosage : Compare molar concentrations rather than mass-based doses.
  • Controls : Include reference compounds (e.g., morphine for antinociception) to benchmark activity .

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